3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester at the 1-position and a substituted aminoethyl-methyl-amino group at the 3-position. Its structural flexibility and functional groups make it a candidate for drug development, particularly in neurology and oncology .
Properties
IUPAC Name |
benzyl 3-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAPJWLYWCIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with appropriate alkylating agents to introduce the aminoethyl and methyl groups. The esterification step involves reacting the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Alkyl halides and strong bases are often used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its structural similarity to certain neurotransmitters may make it useful in neurological research.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with specific receptors or enzymes, leading to biological responses. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Positional Isomers
- 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353955-37-9) Key Difference: Substituent at the 4-position of the piperidine ring instead of 3-position. Impact: Positional isomerism affects steric interactions and binding affinity. The 4-substituted analog may exhibit distinct conformational preferences, altering interactions with chiral biological targets . Molecular Weight: 305.42 g/mol vs.
Ring System Variations
- 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Key Difference: Pyrrolidine (5-membered ring) instead of piperidine (6-membered ring). Pyrrolidine derivatives often show faster clearance rates compared to piperidines . Molecular Weight: Not explicitly stated, but pyrrolidine analogs generally have lower molecular weights (e.g., 278.35 g/mol for a related pyrrolidine compound) .
Substituent Modifications
- 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1292370-11-6) Key Difference: Methylaminomethyl group replaces the aminoethyl-methyl-amino moiety. Molecular Weight: 262.35 g/mol (lighter due to simpler substituents) .
- (S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353994-03-2) Key Difference: Carboxymethyl group replaces the aminoethyl chain. Impact: Introduction of a carboxylic acid enhances hydrophilicity and may improve solubility but could reduce membrane permeability. The acidic group also introduces pH-dependent ionization . Molecular Weight: 306.36 g/mol .
Stereochemical Variants
- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0) Key Difference: Chiral centers at both the piperidine 3-position and the propionyl side chain. Impact: Stereochemistry influences enantioselective interactions with biological targets. For example, the (R,S)-configuration may optimize binding to asymmetric enzyme active sites . Molecular Weight: 347.45 g/mol .
Table 1: Comparative Data for Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Features |
|---|---|---|---|---|
| Target Compound | Not provided | Estimated C17H26N3O2 | ~305.36 | 3-(2-Aminoethyl-methyl-amino)piperidine |
| 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester | 1353955-37-9 | C17H26N3O2 | 305.42 | 4-position substitution |
| 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester | 1292370-11-6 | C15H22N2O2 | 262.35 | Methylaminomethyl group |
| (S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester | 1353994-03-2 | C16H22N2O4 | 306.36 | Carboxymethyl group |
| (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 917357-85-8 | C15H22N2O3 | 278.35 | Hydroxyethyl group; pyrrolidine ring |
Biological Activity
3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-aminoethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a piperidine ring, an amino group, and a carboxylic acid moiety, suggests various biological activities, particularly in the context of neuropharmacology and other therapeutic areas.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 319.44 g/mol. Its structural features include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Amino Group : Contributes to its potential interactions with biological targets.
- Carboxylic Acid Moiety : Essential for binding and activity in biological systems.
- Benzyl Ester Group : Enhances lipophilicity, potentially improving bioavailability.
Mechanisms of Biological Activity
The biological activity of (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can be attributed to several mechanisms:
- Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests that it may modulate synaptic transmission, potentially impacting conditions such as depression or anxiety.
- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit antioxidant activity, which could protect neural tissues from oxidative stress.
- Anticoagulant Activity : The compound may influence coagulation pathways, making it a candidate for managing blood clotting disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(Aminomethyl)piperidine | Piperidine ring with an amine | Neurotransmitter modulation | Simpler structure |
| Benzyl-piperazine | Piperazine ring with benzyl group | Antidepressant effects | Lacks carboxylic functionality |
| N-Methyl-piperidine | Methyl-substituted piperidine | Analgesic properties | No amino side chain |
The unique combination of functional groups in (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester enhances its potential as a therapeutic agent compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound in various contexts:
- Neuropharmacological Studies : Research has indicated that analogs of this compound can exhibit significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These findings suggest potential applications in treating mood disorders .
- Antioxidant Studies : In vitro assays have demonstrated that compounds similar to (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester possess antioxidant properties that may contribute to neuroprotection against oxidative damage.
- Anticoagulant Activity : Preliminary findings suggest that this compound may affect platelet aggregation and coagulation pathways, presenting opportunities for further investigation in thrombotic disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how can intermediates be optimized for yield?
- The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example, a protected piperidine derivative is first prepared, followed by sequential alkylation or acylation to introduce the methyl-amino-ethyl and benzyl ester groups. Coupling reactions (e.g., carbamate formation) are critical for assembling the final structure .
- Optimization strategies include:
- Using anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the benzyl ester) .
- Purifying intermediates via column chromatography or HPLC to minimize impurities in later steps .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical features?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., distinguishing piperidine ring protons from benzyl ester aromatic protons) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. How do the compound’s functional groups influence its stability under varying pH and temperature conditions?
- The benzyl ester is prone to hydrolysis under acidic or basic conditions, requiring storage in neutral buffers at 4°C .
- The secondary amine (methyl-amino-ethyl group) may oxidize at elevated temperatures; stability assays under nitrogen atmospheres are recommended .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., GPCRs or hydrolases) by analyzing hydrogen bonding and hydrophobic contacts with the piperidine and benzyl ester moieties .
- Density Functional Theory (DFT) : Calculates electronic properties of the amino-ethyl group to predict nucleophilic reactivity .
Q. How can contradictory data in biological activity studies (e.g., variable IC50 values) be systematically resolved?
- Assay Standardization : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) that affect compound solubility and aggregation .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What strategies are effective for resolving stereochemical ambiguities during synthesis?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for piperidine derivatives .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amine alkylation .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate before side reactions dominate .
Methodological Considerations
Q. What protocols ensure high purity (>95%) for in vitro or in vivo studies?
- Preparative HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to isolate the compound .
- Lyophilization : Remove volatile impurities after reverse-phase purification .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Parallel Synthesis : Generate analogs by modifying the benzyl ester (e.g., replacing with phenyl or cyclohexyl groups) and test against target enzymes .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., amino-ethyl chain length) to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
